9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]
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Overview
Description
9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] is a complex organic compound with the molecular formula C29H17BrO and a molecular weight of 461.35 g/mol . This compound is characterized by its unique spiro structure, which includes a bromine atom attached to a spiro carbon that connects a benzo[c]fluorene moiety to a xanthene moiety .
Preparation Methods
The synthesis of 9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] typically involves a multi-step process. One common method includes the reaction of 9-bromo-7H-benzo[c]fluoren-7-one with phenol in the presence of methanesulfonic acid (MsOH) as a catalyst . The reaction mixture is heated to reflux at 120°C for 12 hours, resulting in the formation of the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] has several scientific research applications:
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
Biological Studies: While specific biological applications are less documented, the compound’s unique structure may be explored for potential biological activity.
Industrial Applications: It may be used in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] is primarily related to its chemical reactivity. The bromine atom plays a crucial role in facilitating various chemical reactions, such as substitution and coupling reactions . The spiro structure provides stability and unique electronic properties, making it valuable in materials science .
Comparison with Similar Compounds
9-Bromospiro[benzo[c]fluorene-7,9’-xanthene] can be compared with similar compounds such as:
9-Bromospiro[benzo[c]fluorene-7,9’-xanthene]-5-carbonitrile: This compound has a similar spiro structure but includes a nitrile group, which may alter its reactivity and applications.
3-Bromospiro[benzo[b]fluorene-11,9’-xanthene]: This compound has a different substitution pattern, which can lead to different chemical properties and applications.
Properties
IUPAC Name |
9-bromospiro[benzo[c]fluorene-7,9'-xanthene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17BrO/c30-19-14-15-21-25(17-19)29(24-16-13-18-7-1-2-8-20(18)28(21)24)22-9-3-5-11-26(22)31-27-12-6-4-10-23(27)29/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUWBRZZVPWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C35C6=CC=CC=C6OC7=CC=CC=C57)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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